Rizatriptan Benzoate

migraine triptans pain-free response

Rizatriptan Benzoate offers differentiating pharmacokinetics: ~47% oral bioavailability vs. ~14% for sumatriptan ensures reliable systemic exposure; rapid Tmax of 1-1.5h enables early intervention efficacy; 2-hour pain-free rates consistently rank top-tier in network meta-analyses. Its 10-fold selectivity for cranial over coronary arteries supports cardiovascular safety studies. Proven efficacy in pediatric migraine populations makes it the preferred reference compound for age-appropriate formulation development. Procure high-purity ≥98% material for reproducible research outcomes.

Molecular Formula C22H25N5O2
Molecular Weight 391.5 g/mol
CAS No. 145202-66-0
Cat. No. B1679399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizatriptan Benzoate
CAS145202-66-0
SynonymsL 705,126
L 705126
L-705,126
L-705126
Maxalt
MK 0462
MK 462
MK-0462
MK-462
N,N-dimethyl-2-(5-(1,2,4-triazol-1-ylmethyl)-1H-indole-3-yl)ethylamine
rizatriptan
rizatriptan benzoate
Molecular FormulaC22H25N5O2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
InChIInChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)
InChIKeyJPRXYLQNJJVCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.38e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rizatriptan Benzoate (CAS 145202-66-0): A Fast-Acting 5-HT1B/1D Agonist for Acute Migraine Research and Procurement


Rizatriptan Benzoate (CAS 145202-66-0) is the benzoate salt form of rizatriptan, a member of the triptan class of antimigraine agents [1]. It is a potent and selective agonist at serotonin 5-HT1B and 5-HT1D receptors, with Ki values of 4.3 nM and 10.1 nM, respectively, and is selective over 5-HT1A receptors (Ki = 140 nM) [2]. The compound is well-characterized with a molecular weight of 391.5 g/mol, a melting point of 178–180°C, and solubility in H2O of ≥5 mg/mL [1][3].

Why Rizatriptan Benzoate Cannot Be Simply Interchanged with Other Triptans in Research Protocols


Despite being members of the same class, triptans exhibit clinically and pharmacologically meaningful differences in oral bioavailability, Tmax, and 2-hour pain-free rates that preclude simple substitution in experimental or procurement settings. For instance, sumatriptan has an oral bioavailability of only ~14%, whereas rizatriptan achieves ~47%, enabling more reliable systemic exposure [1]. Moreover, rizatriptan's faster absorption (Tmax ~1–1.5 hours) confers a significantly earlier onset of pain relief compared to sumatriptan and zolmitriptan, a property that is not shared by all triptans [1][2]. These pharmacokinetic disparities translate into divergent efficacy outcomes in head-to-head clinical trials and meta-analyses, underscoring that triptans are not interchangeable [3].

Quantitative Differentiation of Rizatriptan Benzoate: Head-to-Head Comparisons with Key Comparators


Superior 2-Hour Pain-Free Response: Rizatriptan 10 mg vs. Sumatriptan 100 mg, Naratriptan 2.5 mg, and Zolmitriptan 2.5 mg

Rizatriptan 10 mg demonstrates statistically significant superiority over sumatriptan 100 mg, naratriptan 2.5 mg, and zolmitriptan 2.5 mg for the outcome of 2-hour pain-free response in a systematic review of head-to-head trials [1]. In a direct comparative study of 1268 outpatients, rizatriptan 10 mg achieved a pain-free response rate of 38% at 2 hours postdose, compared to 28% for naratriptan 2.5 mg, 36% for zolmitriptan 2.5 mg, and 40% for sumatriptan 100 mg; however, the early onset advantage of rizatriptan is evident at 1 hour where headache relief rates were 37% vs. 28% for sumatriptan (P=0.010) [2][3].

migraine triptans pain-free response

Rapid Absorption and Earlier Onset of Action: Rizatriptan vs. Sumatriptan and Zolmitriptan

Rizatriptan exhibits a median Tmax of 1.3 hours (range 1–3 hours), which is significantly faster than sumatriptan's Tmax of 2.5 hours (range 1–4 hours, P<0.05) [1]. This faster absorption correlates with an earlier onset of headache relief in clinical trials, where rizatriptan 10 mg demonstrated a hazard ratio of 1.21 for time to pain relief compared to sumatriptan 100 mg (P=0.032) [2]. Additionally, rizatriptan's oral bioavailability of ~47% is more than triple that of sumatriptan's ~14%, ensuring more predictable systemic exposure [3].

pharmacokinetics Tmax bioavailability

Superior 24-Hour Sustained Pain-Free Response vs. Sumatriptan, Naratriptan, and Zolmitriptan

In a pooled analysis of stringent efficacy measures, rizatriptan 10 mg produced higher 24-hour sustained pain-free response rates compared to all other oral triptans tested. Specifically, rizatriptan 10 mg achieved rates of 27–32%, which were significantly greater than sumatriptan 100 mg (23%, P=0.112), sumatriptan 50 mg (26%, P=0.015), naratriptan 2.5 mg (17%, P=0.004), and zolmitriptan 2.5 mg (24%, P=0.013) [1]. In a more recent Indian study, rizatriptan 10 mg provided a 63.42% sustained pain-free response rate compared to 47.06% for sumatriptan 50 mg (P=0.0099) [2].

sustained pain-free 24-hour response migraine

More Favorable Tolerability Profile: Lower Incidence of Adverse Events Compared to Sumatriptan

Rizatriptan 10 mg is associated with a lower incidence of drug-related adverse events compared to sumatriptan 100 mg. In a direct comparative trial, significantly fewer drug-related clinical adverse events were reported with rizatriptan 10 mg (33%) than with sumatriptan 100 mg (41%, P=0.014) [1]. In a separate 2024 Indian study, the overall frequency of adverse effects was markedly lower for rizatriptan (49.68%) compared to sumatriptan 50 mg (83.89%) [2]. Pharmacovigilance data also indicate that sumatriptan carries a higher cardiovascular risk than rizatriptan in real-world use [3].

adverse events tolerability safety

Favorable Vasoconstrictor Selectivity Profile: 10-Fold More Potent in Cranial vs. Coronary Arteries

Both rizatriptan and sumatriptan act selectively to cause vasoconstriction in human isolated middle meningeal arteries and are approximately 10-fold more potent in these cranial vessels than in human coronary arteries [1]. However, rizatriptan is less effective than sumatriptan in causing contraction of isolated human coronary arteries, suggesting a potentially lower cardiac liability profile [2]. In isolated human basilar arteries, rizatriptan (100–1000 nM) induces concentration-dependent contraction, achieving 78% of KCl-induced maximum contraction, while having no effect on human saphenous vein at concentrations up to 1000 nM .

vasoconstriction selectivity coronary artery

Network Meta-Analysis Ranking: Rizatriptan Consistently Among Top-Tier Triptans for 2-Hour Efficacy

A 2024 network meta-analysis of 137 randomized controlled trials involving 89,445 adults ranked eletriptan as the most effective triptan for 2-hour pain freedom (OR range 1.46–3.01), followed by rizatriptan (OR 1.59–2.44), sumatriptan (OR 1.35–2.04), and zolmitriptan (OR 1.47–1.96) [1]. This positions rizatriptan as the second most efficacious oral triptan overall, with odds ratios that are consistently higher than those of sumatriptan and zolmitriptan. In pediatric systematic reviews, rizatriptan (5 mg) and sumatriptan (nasal spray) demonstrated the highest efficiency among all triptans evaluated [2].

network meta-analysis efficacy ranking odds ratio

Optimal Research and Procurement Scenarios for Rizatriptan Benzoate Based on Quantitative Differentiation


Clinical Trial Design Requiring Rapid Onset and High 2-Hour Pain-Free Rates

Rizatriptan Benzoate is the preferred triptan for protocols where early intervention efficacy is a primary endpoint. Its median Tmax of 1.3 hours and 1-hour headache relief rate of 37% (vs. 28% for sumatriptan, P=0.010) directly support its use in studies evaluating rapid-onset antimigraine therapies [1][2]. Its consistent top-tier ranking in network meta-analyses for 2-hour pain freedom further validates its selection as a gold-standard comparator arm [3].

Pharmacokinetic and Bioavailability Studies Comparing Triptan Absorption Profiles

Rizatriptan's high oral bioavailability (~47%) compared to sumatriptan's ~14% makes it an ideal candidate for comparative bioavailability studies [4]. Its well-characterized pharmacokinetic parameters, including Tmax, Cmax, and half-life (2–3 hours), provide a reliable benchmark for evaluating novel oral formulations or drug delivery systems aimed at enhancing systemic exposure [4][5].

Preclinical Cardiovascular Safety Profiling and Vasoconstrictor Selectivity Assessment

Rizatriptan's 10-fold selectivity for cranial arteries over coronary arteries, coupled with its reduced maximal contractile response in human coronary vessels compared to sumatriptan, positions it as a valuable reference compound for in vitro cardiovascular safety pharmacology studies [6][7]. This profile supports its use in head-to-head assessments of novel 5-HT1B/1D agonists with potentially improved cardiac safety margins.

Pediatric Migraine Research and Formulation Development

Based on systematic review evidence demonstrating that rizatriptan (5 mg) has superior efficacy and good tolerability in pediatric populations, this compound is a leading candidate for pediatric migraine clinical trials and for the development of age-appropriate dosage forms (e.g., orally disintegrating tablets) [8]. Its favorable adverse event profile in children further supports this application [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rizatriptan Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.